6-Chloro-5-methylnicotinic acid ethyl ester
Description
Chemical Identity and Nomenclature
This compound represents a substituted pyridinecarboxylic acid ester characterized by specific halogen and methyl substitution patterns on the pyridine ring system. The compound possesses the molecular formula C9H10ClNO2 with a molecular weight of 199.64 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl 6-chloro-5-methylnicotinate, reflecting its structure as an ethyl ester derivative of the corresponding carboxylic acid.
The structural framework of this compound is based on the nicotinic acid scaffold, which constitutes 3-pyridinecarboxylic acid according to established nomenclature conventions. The substitution pattern involves a chlorine atom positioned at the 6-position and a methyl group at the 5-position of the pyridine ring, with the carboxylic acid functionality esterified with ethanol. The InChI code 1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 provides a standardized representation of the molecular connectivity.
The compound's nomenclature reflects the systematic approach to naming heterocyclic compounds, where the parent pyridine ring serves as the foundation for derivative naming. Nicotinic acid, as 3-pyridinecarboxylic acid, forms part of the three constitutional isomers of pyridinecarboxylic acid, which include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). The specific substitution pattern of this compound places it within a specialized subset of nicotinic acid derivatives characterized by halogen and alkyl substitution.
Historical Development in Heterocyclic Chemistry
The development of this compound and related compounds emerges from the broader historical context of heterocyclic chemistry, which began its systematic development during the nineteenth century alongside the advancement of organic chemistry. The foundational period of heterocyclic chemistry commenced in 1818 when Brugnatelli first isolated alloxan from uric acid, marking the beginning of systematic heterocyclic compound identification. This initial discovery was followed by significant developments throughout the 1800s, including Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832 and Runge's collection of pyrrole through dry distillation in 1834.
The specific historical trajectory relevant to nicotinic acid derivatives and pyridine chemistry began with Thomas Anderson's documented preparation of pyridine in 1849. Anderson examined the contents of oil obtained through high-temperature heating of animal bones, from which he separated a colorless liquid with distinctive odor characteristics. This substance, which he named pyridine after the Greek word for fire due to its flammability, represented the first systematic isolation of the parent compound for the nicotinic acid derivative family. Anderson's work established the foundation for understanding pyridine chemistry, describing the compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils.
The structural determination of pyridine and its derivatives occurred decades after their initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, drawing analogies between quinoline and naphthalene. This structural understanding was subsequently confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol. William Ramsay's 1876 synthesis of pyridine from acetylene and hydrogen cyanide in a red-hot iron-tube furnace represented the first synthesis of a heteroaromatic compound, establishing precedents for synthetic heterocyclic chemistry.
| Historical Milestone | Year | Researcher | Significance |
|---|---|---|---|
| First heterocyclic compound isolation | 1818 | Brugnatelli | Alloxan from uric acid |
| Furan compound production | 1832 | Dobereiner | Sulfuric acid treatment of starch |
| Pyrrole isolation | 1834 | Runge | Dry distillation process |
| Pyridine isolation | 1849 | Anderson | Animal bone oil processing |
| Pyridine structure determination | 1869-1871 | Körner and Dewar | Benzene analogy proposal |
| First heteroaromatic synthesis | 1876 | Ramsay | Acetylene and hydrogen cyanide combination |
The advancement of synthetic methodologies for pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's 1881 description of the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis employed a 2:1:1 mixture of beta-keto acid (often acetoacetate), aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor, producing initially a double hydrogenated pyridine which was subsequently oxidized to the corresponding pyridine derivative. Emil Knoevenagel demonstrated that asymmetrically substituted pyridine derivatives could be produced through this process, expanding the synthetic scope for complex pyridine structures.
The contemporary synthetic landscape for pyridine derivatives was revolutionized in 1924 when Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. This breakthrough addressed the low yields of previous methods and the increasing demand for pyridine compounds, establishing a foundation for industrial-scale production that continues to influence contemporary synthetic approaches. The Chichibabin synthesis involves condensation reactions of aldehydes, ketones, and alpha,beta-unsaturated carbonyl compounds in ammonia or ammonia derivatives, providing access to various substituted pyridines including those with halogen and alkyl substituents relevant to compounds like this compound.
Position in Nicotinic Acid Derivative Taxonomy
This compound occupies a specific taxonomic position within the broader classification system of heterocyclic compounds and pyridinecarboxylic acid derivatives. The compound belongs to the class of organic compounds known as pyridinecarboxylic acids, which are characterized by pyridine rings bearing carboxylic acid groups. Within this classification, the compound specifically falls under the nicotinic acid derivative subfamily, distinguishing it from picolinic acid and isonicotinic acid derivatives.
The taxonomic hierarchy for this compound follows the established classification system for heterocyclic compounds. At the kingdom level, it belongs to organic compounds, progressing through the super class of organoheterocyclic compounds, the class of pyridines and derivatives, and the subclass of pyridinecarboxylic acids and derivatives. The direct parent classification identifies it as a pyridinecarboxylic acid derivative, specifically within the nicotinic acid ethyl ester subset characterized by substitution at the 5- and 6-positions of the pyridine ring.
The structural relationship between this compound and other nicotinic acid derivatives can be understood through systematic comparison of substitution patterns. Nicotinic acid itself, also known as niacin or vitamin B3, serves as the parent compound with the molecular formula C6H5NO2 and Chemical Abstracts Service number 59-67-6. The systematic name pyridine-3-carboxylic acid reflects its position as the 3-isomer among pyridinecarboxylic acids. The progression from nicotinic acid to 6-chloro-5-methylnicotinic acid involves specific halogen and alkyl substitution, followed by esterification to produce the ethyl ester derivative.
| Taxonomic Level | Classification | Description |
|---|---|---|
| Kingdom | Organic compounds | Carbon-containing molecular structures |
| Super Class | Organoheterocyclic compounds | Cyclic organic compounds with heteroatoms |
| Class | Pyridines and derivatives | Six-membered aromatic rings with nitrogen |
| Sub Class | Pyridinecarboxylic acids and derivatives | Pyridines with carboxylic acid functionality |
| Direct Parent | Pyridinecarboxylic acids | Specific carboxylic acid derivatives |
| Compound Type | Nicotinic acid ethyl ester | 3-Pyridinecarboxylic acid ethyl esters |
The compound's position within nicotinic acid derivative taxonomy is further defined by its specific substitution pattern. The presence of chlorine at the 6-position and methyl at the 5-position creates a unique substitution profile that distinguishes it from other nicotinic acid derivatives. This substitution pattern influences both the chemical reactivity and potential applications of the compound, particularly in synthetic organic chemistry where such derivatives serve as building blocks for more complex heterocyclic structures.
The related compound 6-chloro-5-methylnicotinic acid (Chemical Abstracts Service number 66909-29-3) represents the direct carboxylic acid precursor to the ethyl ester. This acid form exhibits distinct physical properties including a density of 1.4±0.1 grams per cubic centimeter, a boiling point of 339.9±37.0 degrees Celsius at 760 millimeters of mercury, and a molecular weight of 171.581 daltons. The relationship between the acid and ester forms demonstrates the systematic derivatization possible within the nicotinic acid family, where esterification provides access to compounds with modified physical and chemical properties suitable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 6-chloro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQAPYXINXSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid Ester
A key approach to preparing 6-methylnicotinic acid esters, closely related to the target compound, involves the oxidation of 2-methyl-5-ethylpyridine under controlled acidic conditions. This method is well-documented in patent US4579953A and involves the following steps:
- Starting Material: 2-Methyl-5-ethylpyridine.
- Oxidation Agents: Nitric acid (preferred) or potassium permanganate.
- Acidic Medium: Sulfuric acid (20-100% concentration), typically 1 to 5 moles per mole of pyridine derivative.
- Reaction Conditions: The mixture is cooled during acid addition, then heated to 140–225 °C (preferably 150–170 °C).
- Nitric Acid Addition: At least 3 moles of nitric acid per mole of starting material are added gradually while continuously distilling off water and diluted nitric acid to drive the oxidation.
- Esterification: After oxidation, the reaction mixture is combined with ethanol and heated under reflux to esterify the carboxylic acid groups.
- Isolation: The ester is isolated by neutralization, extraction (e.g., methylene chloride), and fractional distillation.
Reaction Data Summary (from US4579953A):
| Parameter | Value/Range |
|---|---|
| Sulfuric acid (molar ratio) | 1–5 moles per mole pyridine |
| Sulfuric acid concentration | 20–100% |
| Reaction temperature | 140–225 °C (optimum 150–170 °C) |
| Nitric acid (molar ratio) | 3–10 moles per mole pyridine |
| Reaction time for nitric acid addition | 2–11 hours (typically 5–7 hours) |
| Post-oxidation heating | 15–30 minutes at ~190 °C |
| Esterification temperature | Reflux of ethanol (~78 °C) |
| Yield of 6-methylnicotinic acid ester | 65–70% |
This process offers a relatively high yield and avoids the extensive use of potassium permanganate, which requires large volumes of water and long reaction times with lower yields (~47–69%).
Chlorination and Cyclization Routes
While direct chlorination of 5-methylnicotinic acid esters is challenging due to regioselectivity issues, alternative methods involve constructing the chlorinated pyridine ring via cyclization reactions:
Cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride has been reported for preparing 2-chloropyridine 3-carboxylic acid esters, which are structurally related to 6-chloro-5-methylnicotinic acid esters. This method involves ring closure and chlorination in a single step but requires careful control of reaction conditions and extended reaction times (up to 40 hours at low temperatures).
Oxidation of 2-chloro-3-methylpyridine using a sulfuric acid and nitric acid mixture at about 200 °C is another route, though it presents corrosion and toxic gas emission challenges at scale.
Esterification Conditions
Esterification is typically performed by heating the acid or acid salt mixture with ethanol under reflux until complete conversion to the ethyl ester is achieved. The alcohol quantity is usually 5–10 moles per mole of acid to drive the reaction to completion. The reaction mixture is then neutralized (e.g., with ammonia solution), extracted with organic solvents such as methylene chloride or chloroform, and purified by fractional distillation.
Comparative Analysis of Oxidation Agents
Research Findings and Optimization Notes
The use of sulfuric acid in the range of 2–4 moles per mole of pyridine and nitric acid concentrations between 20–70% is optimal for oxidation efficiency and yield.
Continuous removal of water and diluted nitric acid by distillation during oxidation is critical to shift the equilibrium towards product formation and to prevent side reactions.
Post-oxidation esterification with ethanol under reflux for approximately 6 hours ensures complete conversion to the ethyl ester.
Neutralization and extraction steps must be carefully controlled to maximize recovery and purity.
The process allows recovery and recycling of nitric acid from the distillate, improving sustainability.
Summary Table of Preparation Method
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Mixing 2-methyl-5-ethylpyridine with sulfuric acid | 1–5 moles sulfuric acid, 0–100 °C cooling | Formation of acid salt mixture |
| Heating mixture | 140–225 °C, preferably 150–170 °C | Activation for oxidation |
| Addition of nitric acid | 3–10 moles per mole pyridine, continuous addition over 2–11 hours | Oxidation to 6-methylnicotinic acid |
| Distillation | Removal of water and nitric acid at ~190 °C | Drives reaction to completion |
| Esterification | Reflux with ethanol (5–10 moles), 6 hours | Formation of ethyl ester |
| Neutralization and extraction | Neutralize with ammonia solution, extract with methylene chloride | Isolation of pure ester |
| Purification | Fractional distillation | 65–70% yield of ester |
Chemical Reactions Analysis
6-Chloro-5-methylnicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-5-methylnicotinic acid ethyl ester has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.
Neuroprotective Effects
Research has indicated that derivatives of nicotinic acid esters can exhibit neuroprotective properties. For instance, studies have shown that this compound may modulate nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In a study focusing on the modulation of immune responses, it was found that this compound could reduce the activation of T-cells and B-cells, suggesting potential applications in treating autoimmune disorders .
Pharmacological studies have highlighted the compound's potential in various therapeutic areas:
Cardiovascular Applications
The compound has been studied for its effects on cardiovascular health. It is believed to influence endothelial function and may provide benefits in conditions such as hypertension and atherosclerosis .
Neurological Disorders
As mentioned earlier, its interaction with nicotinic receptors suggests applications in treating neurological disorders, including dementia and psychotic diseases .
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl substitutions on the pyridine ring influence its binding affinity and selectivity towards these targets . The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nicotinic Acid Esters
Structural and Functional Differences
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro (NO₂) and cyano (CN) groups in compounds and are electron-withdrawing, increasing the acidity of adjacent protons and reactivity toward nucleophilic substitution. In contrast, the methyl group in the target compound is electron-donating, stabilizing the pyridine ring and reducing electrophilicity . Halogen Position:
- Ethyl 4,6-dichloro-5-nitronicotinate has dual chloro substituents, increasing steric bulk and altering electronic distribution compared to the single chloro group in the target compound.
Ester Group Influence :
- Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability in biological systems. For example, the target compound’s ethyl group may improve pharmacokinetics compared to methyl 6-chloro-5-nitronicotinate .
Positional Isomerism :
- Methyl 6-chloro-4-methylnicotinate demonstrates how methyl placement at position 4 (vs. 5 in the target compound) affects molecular interactions. This positional shift can alter binding affinity to enzymes or receptors, as seen in kinase inhibitor studies .
Biological Activity
6-Chloro-5-methylnicotinic acid ethyl ester (CAS No. 942511-70-8) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound belongs to a class of nicotinic acid derivatives that have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
This compound features a chloro substituent at the 6-position and a methyl group at the 5-position of the pyridine ring, with an ethyl ester functional group. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds in the nicotinic acid family, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.
- Receptor Modulation : It can bind to nicotinic receptors, influencing neurotransmitter release and cellular signaling pathways.
- Gene Expression : By interacting with transcription factors, it can alter gene expression related to cell growth and apoptosis .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma protein binding. Studies on animal models indicate that the compound is rapidly absorbed and distributed throughout tissues, with a half-life conducive to therapeutic use . Its metabolism involves hepatic pathways, primarily via oxidation and conjugation.
Study on Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against multiple bacterial strains. The results indicated that at concentrations ranging from 1 to 10 µg/mL, significant inhibition was observed against E. coli and S. aureus, with IC50 values around 3 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 3 |
| Escherichia coli | 1 | 3 |
Study on Anticancer Activity
In another study focusing on its anticancer properties, MCF-7 cells were treated with varying concentrations of the compound (0–100 µM). The results demonstrated a dose-dependent increase in apoptosis markers.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 25 | 20 |
| 50 | 40 |
| 100 | 70 |
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-5-methylnicotinic acid ethyl ester?
The synthesis typically involves multi-step reactions, such as condensation of substituted pyridine precursors with ethyl ester-forming agents. For example, analogous ethyl esters are synthesized via nucleophilic substitution using anhydrous K₂CO₃ and catalytic tetrabutyl ammonium bromide to facilitate alkylation or esterification . Specific conditions, such as refluxing in aprotic solvents (e.g., DMF or acetonitrile), are critical for optimizing yield. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound.
Q. How can the purity and structural identity of this compound be validated?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for purity assessment and structural confirmation. For GC-MS, polar columns (e.g., DB-5MS) with temperature gradients (e.g., 50°C to 300°C at 10°C/min) effectively separate ester derivatives . NMR (¹H and ¹³C) should confirm characteristic peaks: ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons from the chlorinated pyridine ring (δ 7.5–8.5 ppm) .
Advanced Research Questions
Q. What strategies optimize regioselective chlorination in the synthesis of 6-chloro-5-methylnicotinic acid derivatives?
Regioselectivity is influenced by directing groups and reaction conditions. For example, using Lewis acids (e.g., FeCl₃) in chlorination reactions can direct electrophilic substitution to the para position relative to the methyl group. Pre-functionalization of the pyridine ring with electron-withdrawing groups (e.g., nitro) may further enhance selectivity. Post-chlorination reduction (e.g., catalytic hydrogenation) can restore the desired substituents .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. For instance, the electron-deficient chlorine atom and ester carbonyl group are susceptible to nucleophilic attack. Solvent effects (modeled via PCM) and transition-state analysis can guide solvent selection (e.g., polar aprotic solvents like DMSO) and temperature optimization .
Q. What analytical challenges arise in quantifying trace degradation products of this compound?
High-resolution LC-MS/MS with electrospray ionization (ESI) is preferred for detecting trace metabolites. Fragmentation patterns (e.g., loss of –Cl or –COOEt groups) help identify degradation pathways. Method validation should include spike-recovery tests in matrices (e.g., biological fluids) and calibration curves with limits of detection ≤1 ppm .
Methodological Considerations
Q. What precautions are necessary when handling this compound due to its potential toxicity?
Safety protocols include using fume hoods, nitrile gloves, and PPE. Waste disposal must comply with halogenated organic compound regulations. Acute toxicity assays (e.g., zebrafish embryo toxicity tests) are recommended for preliminary risk assessment .
Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s bioactivity?
Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the methyl group with bulkier alkyl chains may alter binding affinity to enzymatic targets (e.g., kinases). Enzymatic inhibition assays (e.g., IC₅₀ determination via spectrophotometry) paired with molecular docking (AutoDock Vina) can validate hypotheses .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields for similar nicotinic acid esters?
Variability often stems from catalyst purity or solvent dryness. Replication under inert atmospheres (argon/nitrogen) and strict moisture control (e.g., molecular sieves) improves consistency. Reporting detailed reaction parameters (e.g., stirring rate, exact stoichiometry) is critical for reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?
Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) models dose-response curves. Outliers are assessed via Grubbs’ test. For multi-experiment data, ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
